1-(((4-Benzhydryl-1-piperazinyl)imino)methyl)-2-naphthol
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Overview
Description
1-(((4-Benzhydryl-1-piperazinyl)imino)methyl)-2-naphthol is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a naphthol core linked to a benzhydryl-piperazine moiety through an imino-methyl bridge. Its distinct structure allows it to participate in a variety of chemical reactions and makes it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(((4-Benzhydryl-1-piperazinyl)imino)methyl)-2-naphthol typically involves the condensation of 4-benzhydryl-1-piperazine with 2-hydroxy-1-naphthaldehyde under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, to facilitate the formation of the imino-methyl linkage.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(((4-Benzhydryl-1-piperazinyl)imino)methyl)-2-naphthol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the imino group to an amine, altering the compound’s properties.
Substitution: The naphthol and piperazine moieties can participate in substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
1-(((4-Benzhydryl-1-piperazinyl)imino)methyl)-2-naphthol has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(((4-Benzhydryl-1-piperazinyl)imino)methyl)-2-naphthol involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit or activate specific enzymes, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(((4-benzhydryl-1-piperazinyl)imino)methyl)benzoate
- 3-(((4-benzhydryl-1-piperazinyl)imino)methyl)-4-bromophenol
- 2-(((4-benzhydryl-1-piperazinyl)imino)methyl)-6-methoxyphenol
Uniqueness
1-(((4-Benzhydryl-1-piperazinyl)imino)methyl)-2-naphthol stands out due to its unique naphthol core, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different biological activities and chemical behaviors, making it a valuable compound for diverse research applications.
Properties
Molecular Formula |
C28H27N3O |
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Molecular Weight |
421.5 g/mol |
IUPAC Name |
1-[(E)-(4-benzhydrylpiperazin-1-yl)iminomethyl]naphthalen-2-ol |
InChI |
InChI=1S/C28H27N3O/c32-27-16-15-22-9-7-8-14-25(22)26(27)21-29-31-19-17-30(18-20-31)28(23-10-3-1-4-11-23)24-12-5-2-6-13-24/h1-16,21,28,32H,17-20H2/b29-21+ |
InChI Key |
ZABLZJLPMUPVTG-XHLNEMQHSA-N |
Isomeric SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)/N=C/C4=C(C=CC5=CC=CC=C54)O |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)N=CC4=C(C=CC5=CC=CC=C54)O |
Origin of Product |
United States |
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